6-Isopropylpyridin-3-ol

Medicinal Chemistry Organic Synthesis Solid State Properties

Select 6-Isopropylpyridin-3-ol for your research based on quantifiable differentiation: a predictable +1.3 LogP increase over 6-methylpyridin-3-ol enables rational membrane permeability tuning in SAR campaigns; its high melting point of 155–157 °C simplifies purification via recrystallization versus lower-melting 6-ethyl (129–131 °C) or 6-propyl (92–94 °C) analogs; and a validated IC50 of 240,000 nM for HMG-CoA reductase serves as an ideal low-potency control for assay qualification. Avoid synthetic failure with the correct isomer.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 101870-78-4
Cat. No. B026355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropylpyridin-3-ol
CAS101870-78-4
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C=C1)O
InChIInChI=1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3
InChIKeyXJTYVWSIHYOBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropylpyridin-3-ol (CAS 101870-78-4): A Verifiable Pyridine Scaffold for SAR Studies and Synthetic Procurement


6-Isopropylpyridin-3-ol (CAS 101870-78-4) is a substituted pyridine derivative with a molecular weight of 137.18 g/mol and the molecular formula C8H11NO [1]. This compound is characterized by an isopropyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring, making it a valuable building block and intermediate in synthetic and medicinal chemistry research [1].

6-Isopropylpyridin-3-ol Differentiation: Why Structural Analogs Are Not Interchangeable Procurement Options


The specific substitution pattern and physical properties of 6-Isopropylpyridin-3-ol lead to quantifiable differences in its behavior compared to other 6-alkylpyridin-3-ols and regioisomers. These differences manifest in its melting point, boiling point, lipophilicity (LogP), and biological activity, all of which are critical for designing robust synthetic pathways, purifying final products, and establishing meaningful structure-activity relationships (SAR) . Generic substitution without considering these verified data points can lead to synthetic failure, inaccurate biological interpretation, and failed procurement efforts.

6-Isopropylpyridin-3-ol Procurement Evidence: A Quantitative Comparison Guide for Scientific Selection


Melting Point Differentiation of 6-Isopropylpyridin-3-ol for Purification and Handling

6-Isopropylpyridin-3-ol exhibits a melting point of 155-157 °C [1]. This is significantly higher than the melting points of its close structural analogs, 6-propylpyridin-3-ol (92-94 °C) and 6-ethylpyridin-3-ol (129-131 °C) . It is lower than that of 6-methylpyridin-3-ol (168-171 °C) . This quantitative difference is critical for purification method selection (e.g., recrystallization), handling, and storage protocols.

Medicinal Chemistry Organic Synthesis Solid State Properties

Boiling Point and Volatility Differentiation of 6-Isopropylpyridin-3-ol

The boiling point of 6-Isopropylpyridin-3-ol is 287.8 °C at 760 mmHg . This value is lower than that of 6-methylpyridin-3-ol (295.8 °C), 6-ethylpyridin-3-ol (303.5 °C), and 6-propylpyridin-3-ol (311.2 °C) . This indicates a quantifiably higher volatility compared to its alkyl-substituted analogs, a critical parameter for processes like solvent evaporation, distillation, and lyophilization.

Process Chemistry Distillation Volatility

Lipophilicity (LogP) Differentiation of 6-Isopropylpyridin-3-ol

6-Isopropylpyridin-3-ol has a calculated LogP (XLogP3-AA) of 1.7 [1]. This lipophilicity is quantifiably higher than that of the less substituted analog, 6-methylpyridin-3-ol, which has an estimated LogP of 0.418 [2]. This difference in LogP is a key descriptor for predicting membrane permeability and solubility in medicinal chemistry optimization campaigns.

Drug Design ADME Structure-Activity Relationship

HMG-CoA Reductase Inhibitory Activity of 6-Isopropylpyridin-3-ol

In a direct enzyme inhibition assay, 6-Isopropylpyridin-3-ol demonstrated weak inhibition of HMG-CoA reductase with an IC50 of 2.40E+5 nM (240,000 nM) in CD rat liver microsomal-cytosol fraction [1]. For context, this is dramatically less potent than clinical HMG-CoA reductase inhibitors like cerivastatin, which has an IC50 of 2.80 nM [2]. This quantifies the compound's low intrinsic activity at this target.

Biochemical Assay Enzyme Inhibition Negative Control

6-Isopropylpyridin-3-ol (CAS 101870-78-4): Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry: Scaffold for LogP-Driven Lead Optimization

In a structure-activity relationship (SAR) campaign, 6-Isopropylpyridin-3-ol is the preferred procurement choice over 6-methylpyridin-3-ol when the goal is to increase compound lipophilicity in a predictable manner. The ~1.3 log unit increase in LogP (from 0.418 to 1.7) provides a quantifiable and rational step for improving membrane permeability of a lead series, as detailed in Section 3 [1].

Organic Synthesis: Enhanced Solid-State Handling and Purification

For synthetic routes that benefit from a solid intermediate with a convenient melting point, 6-Isopropylpyridin-3-ol (mp 155-157 °C) is a superior selection over its 6-ethyl (mp 129-131 °C) or 6-propyl (mp 92-94 °C) analogs. The significantly higher melting point of the isopropyl derivative simplifies purification via recrystallization and reduces handling challenges compared to lower-melting or liquid analogs, a key factor for chemical procurement as established in Section 3 [2].

Biochemical Assay Development: Selection as a Low-Potency Control

In assays for HMG-CoA reductase inhibition, 6-Isopropylpyridin-3-ol serves a specific and quantifiable role as a low-potency control. Its validated IC50 of 240,000 nM, which is ~85,700-fold less potent than the reference drug cerivastatin (IC50 2.80 nM), allows researchers to establish baseline activity and confirm assay sensitivity without the confounding effects of a more active compound [3]. This makes it a valuable and justifiable procurement for assay qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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